molecular formula C10H10O3 B092852 2-(Acetoacetyl)phenol CAS No. 16636-62-7

2-(Acetoacetyl)phenol

Cat. No.: B092852
CAS No.: 16636-62-7
M. Wt: 178.18 g/mol
InChI Key: FAIACLOKYTYHSR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Acetoacetyl)phenol can be synthesized through several methods. One common approach involves the Claisen condensation reaction between 2-hydroxyacetophenone and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(Acetoacetyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone moiety to a diol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Diols or partially reduced products.

    Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.

Scientific Research Applications

2-(Acetoacetyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Acetoacetyl)phenol involves its interaction with various molecular targets. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. The diketone moiety can undergo keto-enol tautomerism, influencing its reactivity and binding properties. These interactions can modulate biological pathways and enzyme activities, leading to its observed effects.

Comparison with Similar Compounds

  • 2-Hydroxyacetophenone
  • 3-Acetylcoumarin
  • 4-Chloro-3-formylcoumarin
  • 2-Thiophenecarboxylic acid hydrazide

Comparison: 2-(Acetoacetyl)phenol is unique due to the presence of both a phenolic hydroxyl group and a diketone moiety, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(2-hydroxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)6-10(13)8-4-2-3-5-9(8)12/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIACLOKYTYHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168093
Record name 2-(Acetoacetyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16636-62-7
Record name 2-(Acetoacetyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016636627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetoacetyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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